4-Amino-6-bromopicolinonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H4BrN3 |
|---|---|
Molecular Weight |
198.02 g/mol |
IUPAC Name |
4-amino-6-bromopyridine-2-carbonitrile |
InChI |
InChI=1S/C6H4BrN3/c7-6-2-4(9)1-5(3-8)10-6/h1-2H,(H2,9,10) |
InChI Key |
IWEPBNDPVYXEJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C#N)Br)N |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 4 Amino 6 Bromopicolinonitrile
Intrinsic Reactivity of the Picolinonitrile Framework
The picolinonitrile structure, a pyridine (B92270) ring substituted with a nitrile group, forms the foundation of the molecule's reactivity. The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. wikipedia.org This inherent electron deficiency makes the ring susceptible to nucleophilic attack, particularly at positions ortho and para (2-, 4-, and 6-positions) to the nitrogen atom. echemi.comstackexchange.com The stability of the intermediate formed during nucleophilic aromatic substitution (SNAr) is a key factor, and attack at the 2- and 4-positions allows for the delocalization of the negative charge onto the ring nitrogen, which is a stabilizing feature. echemi.comstackexchange.com
Conversely, the electron-poor nature of the pyridine ring deactivates it towards electrophilic aromatic substitution. wikipedia.org Such reactions, if they occur, generally proceed at the 3- and 5-positions, which are comparatively more electron-rich. wikipedia.org The nitrile group (-CN) is a strong electron-withdrawing group, further decreasing the electron density of the pyridine ring and enhancing its electrophilicity, especially at the carbon atom adjacent to it.
Influence of the Amino Group on Electronic Distribution and Reactivity
The amino group (-NH₂) at the 4-position significantly modulates the electronic landscape of the picolinonitrile ring. As an electron-donating group (EDG) through resonance, the amino group has lone pair electrons on the nitrogen atom that can be delocalized into the π-system of the ring. lasalle.eduucalgary.ca This electron donation increases the electron density of the ring, particularly at the ortho and para positions relative to the amino group.
This resonance effect counteracts the electron-withdrawing nature of the pyridine nitrogen and the nitrile group to some extent. The interplay between the electron-donating amino group and the electron-withdrawing ring nitrogen and nitrile group creates a nuanced reactivity profile. While the amino group can activate the ring towards certain reactions, its primary influence is often seen in directing the regioselectivity of substitutions. In heterocyclic systems, the position of nitrogen atoms relative to a substituent profoundly influences its electronic properties. rsc.org
Role of the Bromo Substituent as a Leaving Group and Activation Site
The bromine atom at the 6-position serves two primary roles in the reactivity of 4-amino-6-bromopicolinonitrile. Firstly, it acts as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org The C-Br bond can be cleaved by a variety of nucleophiles, allowing for the introduction of new functional groups at this position. The position of the bromine atom (C-6) is ortho to the ring nitrogen, making it a favorable site for nucleophilic attack due to the stabilization of the resulting anionic intermediate. echemi.comstackexchange.com
Secondly, the bromine atom enhances the electrophilic character of the carbon to which it is attached. indiamart.com This makes the C-6 position a prime target for reactions such as cross-coupling reactions (e.g., Suzuki-Miyaura coupling), where the bromo substituent is displaced to form new carbon-carbon bonds.
Reactivity Profile of the Nitrile Functionality
The nitrile group (-C≡N) at the 2-position is a versatile functional group that can participate in a range of chemical transformations. smolecule.com Its key reactions include:
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide. smolecule.com
Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride.
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, for instance, to form tetrazoles. smolecule.com
Reaction Kinetics and Thermodynamic Considerations
The rates of reactions involving this compound are influenced by several factors. For nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a high-energy anionic intermediate. echemi.comstackexchange.com The stability of this intermediate directly impacts the reaction rate. The presence of the electron-withdrawing nitrile group and the ring nitrogen generally accelerates SNAr reactions. masterorganicchemistry.com
Stereo- and Regioselectivity in Chemical Transformations Involving this compound
Regioselectivity is a critical aspect of the reactivity of this molecule. In nucleophilic aromatic substitution reactions, the attack is highly regioselective for the 6-position due to the presence of the bromo leaving group at an activated position (ortho to the ring nitrogen). echemi.comstackexchange.com It is generally difficult to substitute at the 3- or 5-positions of a pyridine ring via SNAr. acs.org
Stereoselectivity is not an intrinsic property of the planar this compound molecule itself. However, stereoselectivity becomes a crucial consideration when the molecule reacts with chiral reagents or when a new stereocenter is formed during a reaction. For example, in a reduction of the nitrile group to a primary amine in the presence of a chiral catalyst, one enantiomer of the resulting amine could be formed in excess. The specific stereochemical outcome would depend on the reaction mechanism and the nature of the chiral influence.
Advanced Characterization and Structural Elucidation of 4 Amino 6 Bromopicolinonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring atoms. For pyridine (B92270) derivatives, the chemical shifts (δ) of the aromatic protons are particularly informative. In a derivative such as 4-(benzyloxy)-6-bromo-3-hydroxypicolinonitrile, the aromatic proton appears as a singlet at δ 7.50 ppm in DMSO-d₆. semanticscholar.org The benzylic protons of the protecting group typically appear as a singlet at around δ 5.26 ppm, while the phenyl protons of this group resonate as a multiplet between δ 7.31 and 7.47 ppm. semanticscholar.org For a related compound, 6-bromopicolinohydrazonamide, the aromatic protons on the pyridine ring appear as distinct signals: a doublet at δ 7.45 (J = 7.7 Hz), a triplet at δ 7.55 (J = 7.8 Hz), and a doublet at δ 7.99 (J = 7.7 Hz) in CDCl₃, showcasing the influence of different substituents on the proton chemical shifts and coupling patterns. rsc.org
Table 1: Illustrative ¹H NMR Data for a 4-Amino-6-bromopicolinonitrile Derivative.
| Functional Group | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|
| Aromatic-H | 7.50 | s | - |
| -CH₂- (benzyloxy) | 5.26 | s | - |
| Phenyl-H (benzyloxy) | 7.31-7.47 | m | - |
Data for 4-(benzyloxy)-6-bromo-3-hydroxypicolinic acid in DMSO-d₆ semanticscholar.org
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. For 4-(benzyloxy)-6-bromo-3-hydroxypicolinonitrile, the carbon atoms of the pyridine ring resonate at distinct chemical shifts, for instance, δ 170.7, 156.0, 149.8, 130.7, and 115.9 ppm in DMSO-d₆. semanticscholar.org The carbon atom of the nitrile group (-CN) in related picolinonitrile structures is also a key diagnostic signal. The chemical shifts are sensitive to the electronic effects of the substituents; for example, the carbon attached to the bromine atom is expected to be in a specific region of the spectrum.
Table 2: Illustrative ¹³C NMR Data for a this compound Derivative.
| Carbon Atom | Chemical Shift (δ) ppm |
|---|---|
| C=O (acid) | 170.7 |
| C-O (pyridine) | 156.0 |
| C-N (pyridine) | 149.8 |
| C-Br (pyridine) | 115.9 |
| Aromatic C-H (pyridine) | 130.7 |
| Aromatic C (benzyloxy) | 135.8, 130.3, 129.0, 128.9, 128.7 |
| -CH₂- (benzyloxy) | 71.2 |
Data for 4-(benzyloxy)-6-bromo-3-hydroxypicolinic acid in DMSO-d₆ semanticscholar.org
To gain deeper insights into the molecular structure and for unambiguous assignment of all proton and carbon signals, advanced two-dimensional (2D) NMR techniques are employed. researchgate.netsdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecular structure. For a substituted pyridine ring, COSY helps to trace the connectivity of the aromatic protons. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons), such as the carbon of the nitrile group and the carbons bearing the amino and bromo substituents. researchgate.net
These techniques, when used in combination, provide a comprehensive and unambiguous picture of the molecular structure of this compound and its derivatives.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
HR-ESI-MS is a soft ionization technique that allows for the precise determination of the molecular weight of a compound, often with an accuracy of a few parts per million. This high accuracy enables the confident determination of the elemental formula. For a derivative like 4-(benzyloxy)-6-bromo-3-hydroxypicolinic acid, HR-ESI-MS in negative ion mode showed an experimental mass of [M-H]⁻ at m/z 321.9717, which corresponds to the calculated value of 321.9720 for the formula [C₁₃H₉BrNO₄]⁻. semanticscholar.org For 6-bromopicolinohydrazonamide, a derivative of the target compound, the calculated mass for [M+H]⁺ is 215.0 (for ⁷⁹Br) and 217.0 (for ⁸¹Br), with the found values being 215.0 and 217.0 respectively, confirming the presence of a single bromine atom due to its characteristic isotopic pattern. rsc.org
Table 3: Illustrative HR-ESI-MS Data.
| Compound | Ion | Calculated m/z | Experimental m/z |
|---|---|---|---|
| 4-(Benzyloxy)-6-bromo-3-hydroxypicolinic acid | [C₁₃H₉BrNO₄]⁻ | 321.9720 | 321.9717 |
| 6-Bromopicolinohydrazonamide | [C₆H₇BrN₄+H]⁺ (⁷⁹Br) | 215.0 | 215.0 |
| 6-Bromopicolinohydrazonamide | [C₆H₇BrN₄+H]⁺ (⁸¹Br) | 217.0 | 217.0 |
Data from related picolinonitrile derivatives. semanticscholar.orgrsc.org
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for analyzing the purity of a compound and for identifying any impurities or by-products from a chemical synthesis. In a patent describing the synthesis of a derivative, Ethyl (E)-3-(4-amino-6-bromopyridin-3-yl)acrylate, LC/MS was used to confirm the product, showing a molecular ion peak [M+H]⁺ at m/z 271/273, which corresponds to the expected mass and isotopic pattern for a monobrominated compound. google.com The retention time (Rt) from the liquid chromatography component provides an additional parameter for compound identification and purity assessment.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insight into the molecular structure of a compound by probing the vibrations of its chemical bonds. These techniques are complementary and are essential for identifying functional groups and confirming molecular identity.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint, with specific absorption bands corresponding to the stretching and bending vibrations of different functional groups.
For this compound, the IR spectrum is expected to display characteristic peaks that confirm the presence of its key functional moieties: the amino (-NH₂), cyano (-C≡N), and bromo-substituted pyridine ring. The analysis of these peaks relies on established frequency ranges for specific bond types. spectroscopyonline.comscribd.comlibretexts.org
N-H Vibrations : The amino group typically exhibits two distinct stretching vibrations in the 3500-3300 cm⁻¹ region: an asymmetric stretch and a symmetric stretch. tsijournals.com For instance, studies on 2-aminopyridine (B139424) show these bands clearly. tsijournals.com A scissoring (bending) vibration of the -NH₂ group is also expected around 1650-1600 cm⁻¹. tsijournals.comresearchgate.net
C≡N Vibration : The nitrile group is one of the most characteristic and easily identifiable peaks in an IR spectrum, appearing as a sharp, medium-intensity band in the 2260-2200 cm⁻¹ region. researchgate.net
Aromatic Ring Vibrations : The pyridine ring gives rise to several absorptions. C=C and C=N stretching vibrations typically occur in the 1600-1400 cm⁻¹ range. The substitution pattern on the ring influences the exact positions of these peaks. chimia.ch
C-Br Vibration : The carbon-bromine stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.
The table below presents typical IR absorption bands for 2-Amino-5-chloropyridine, a structurally similar compound, which provides a reference for the expected vibrational modes in this compound. core.ac.uk
| Wavenumber (cm⁻¹) | Intensity | Assignment (for 2-Amino-5-chloropyridine) |
| 3550 | Strong | N-H asymmetric stretching |
| 3452 | Strong | N-H symmetric stretching |
| 1626 | Medium | -NH₂ scissoring |
| 1410 | Medium | C-N stretching |
| 772 | Strong | C-Cl stretching |
This table is based on data for a related compound and serves as a representative example.
Raman spectroscopy is a light-scattering technique that provides information complementary to IR spectroscopy. It detects vibrational modes that involve a change in the polarizability of the molecule. Often, vibrations that are weak in IR are strong in Raman, and vice versa.
In the analysis of this compound, Raman spectroscopy would be particularly useful for observing the nitrile and aromatic ring vibrations.
C≡N Vibration : The nitrile stretch is typically a strong and sharp band in the Raman spectrum, appearing in the 2260-2200 cm⁻¹ range. scispace.comcapes.gov.bracs.org Its intensity makes it a valuable marker.
Aromatic Ring Modes : The breathing mode of the pyridine ring, a symmetric expansion and contraction of the ring, usually gives rise to a very strong Raman signal. For pyridine itself, this is near 991 cm⁻¹. istanbul.edu.tr Substitution affects this frequency, but it remains a prominent feature.
N-H Vibrations : While N-H stretching vibrations are visible in Raman spectra, they are generally less intense than in IR. rsc.org
The following table shows representative Raman shifts for 2-aminopyridine, illustrating the types of vibrations that would be observed. nih.gov
| Wavenumber (cm⁻¹) | Intensity | Assignment (for 2-aminopyridine) |
| 3442 | Medium | N-H asymmetric stretching |
| 3300 | Medium | N-H symmetric stretching |
| 1628 | Strong | -NH₂ scissoring |
| 1328 | Strong | C-N stretching |
| 991 | Very Strong | Ring breathing mode |
This table is based on data for a related compound and serves as a representative example.
X-ray Diffraction Analysis
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms within a solid material. It provides precise information on bond lengths, bond angles, and the packing of molecules in a crystal lattice. uol.deuhu-ciqso.es
When a suitable single crystal of a compound can be grown, single-crystal XRD allows for the unambiguous determination of its absolute molecular structure. uol.deuhu-ciqso.es For this compound, this analysis would confirm the substitution pattern on the pyridine ring and provide detailed geometric parameters.
While specific crystal structure data for this compound is not publicly available, studies on related structures, such as co-crystals of 2-amino-6-bromopyridine, reveal key interaction motifs that would be expected. iucr.org These include:
Hydrogen Bonding : The amino group is a hydrogen-bond donor, while the nitrogen atoms of the pyridine ring and the nitrile group are potential hydrogen-bond acceptors. This would likely lead to the formation of extensive hydrogen-bonded networks, such as R²₂(8) motifs, which are common in aminopyridine structures. iucr.org
Halogen Bonding : The bromine atom could potentially act as a halogen bond donor, interacting with electronegative atoms like nitrogen or oxygen in adjacent molecules.
The table below shows representative crystallographic data for a co-crystal of 2-amino-6-bromopyridinium, illustrating the type of information obtained from a single-crystal XRD experiment. iucr.org
| Parameter | Value (for 2-amino-6-bromopyridinium 2,3,5,6-tetrafluorobenzoate) |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.3731 (5) |
| b (Å) | 18.0683 (12) |
| c (Å) | 10.3291 (7) |
| β (°) | 105.152 (3) |
| Volume (ų) | 1328.19 (16) |
This table is based on data for a related compound and serves as a representative example.
X-ray Powder Diffraction (XRPD) is used to analyze polycrystalline samples (powders). unical.itxrpd.eu Instead of a single set of diffraction spots, a powder produces a characteristic diffraction pattern of concentric rings, which are plotted as intensity versus diffraction angle (2θ). unical.it This pattern serves as a unique fingerprint for a specific crystalline solid. xrpd.eu
XRPD is the primary tool for:
Phase Identification : By comparing the experimental pattern to a database of known patterns, such as the Powder Diffraction File™ (PDF®) from the International Centre for Diffraction Data (ICDD), the identity of a crystalline material can be confirmed. icdd.com
Polymorph Screening : Different crystalline forms (polymorphs) of the same compound will produce distinct XRPD patterns. This is crucial in fields like pharmaceuticals, where different polymorphs can have different properties.
Crystallinity Assessment : The sharpness of the diffraction peaks relates to the degree of crystallinity. Broad, poorly defined peaks indicate amorphous or poorly crystalline material.
An XRPD pattern for this compound would consist of a series of peaks at specific 2θ angles, with characteristic relative intensities.
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 45 |
| 15.2 | 5.82 | 100 |
| 21.1 | 4.21 | 80 |
| 25.8 | 3.45 | 65 |
| 28.9 | 3.09 | 50 |
This table is a hypothetical representation of XRPD data to illustrate the format.
Thermal Analysis Techniques
Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature. americanpharmaceuticalreview.comrigaku.com Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common and powerful methods used for characterizing organic compounds like this compound. xrfscientific.comtainstruments.com
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. It provides information on thermal events such as:
Melting Point (Tₘ) : An endothermic event (requires heat) that appears as a sharp peak, indicating the temperature at which the solid-state crystal lattice breaks down.
Crystallization (T꜀) : An exothermic event (releases heat) that occurs when a cooled, amorphous material reorganizes into a crystalline structure.
Glass Transition (T₉) : A change in heat capacity that appears as a step in the baseline, characteristic of amorphous materials transitioning from a rigid to a more flexible state. tainstruments.com
Thermogravimetric Analysis (TGA) continuously measures the mass of a sample as it is heated over time. xrfscientific.com It is used to determine:
Thermal Stability : The temperature at which the compound begins to lose mass indicates the onset of decomposition.
Decomposition Profile : The TGA curve shows the number of decomposition steps and the percentage of mass lost at each stage, which can provide clues about the decomposition mechanism. nih.gov
Composition : It can quantify the amount of volatile components, such as residual solvent or water, in a sample.
For a typical halogenated aromatic amine like this compound, one would expect to see a single, sharp endothermic peak in the DSC corresponding to its melting point. At higher temperatures, a complex series of mass loss steps would be observed in the TGA as the molecule decomposes. nih.govresearchgate.net Combining DSC and TGA helps to distinguish between melting (a DSC event with no mass loss in TGA) and decomposition (which involves both a thermal event and a mass loss). libretexts.org
| Technique | Observed Event | Information Gained |
| DSC | Sharp Endotherm | Melting Point (Tₘ) |
| DSC | Step Change in Baseline | Glass Transition (T₉) (if amorphous) |
| TGA | Onset of Mass Loss | Decomposition Temperature (Tₔ) |
| TGA | Stepwise Mass Loss | Decomposition Pathway/Profile |
This table illustrates the typical information obtained from thermal analysis of an organic solid.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of a material. wikipedia.org It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org For a crystalline solid like this compound, DSC is primarily used to determine its melting point and assess its purity.
The analysis involves heating a small, precisely weighed sample in a sealed pan at a constant rate. A sharp, endothermic peak on the resulting thermogram indicates the melting transition. The temperature at the peak maximum is taken as the melting point, a key physical constant for compound identification. The shape and sharpness of the peak can also provide an indication of purity; impurities typically cause a broadening of the melting peak and a depression of the melting point. While specific experimental DSC data for this compound is not widely available in public literature, the technique remains a standard method for its characterization. europeanpharmaceuticalreview.com
Table 1: Representative DSC Data for a Crystalline Organic Compound
| Parameter | Description | Typical Value |
| Onset Temperature (°C) | The temperature at which the melting process begins. | Data not publicly available |
| Peak Temperature (°C) | The temperature at which the maximum heat flow occurs, often reported as the melting point. | Data not publicly available |
| Enthalpy of Fusion (J/g) | The amount of energy absorbed by the sample during melting. | Data not publicly available |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is another essential thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. thesolubilitycompany.com This analysis provides critical information about the thermal stability and decomposition profile of a compound. scribd.com
For this compound, a TGA experiment would reveal the temperature at which the compound begins to decompose. The sample is heated on a high-precision balance within a furnace, and its mass is continuously monitored. A significant loss of mass, represented as a step on the TGA curve, indicates decomposition. The onset temperature of this mass loss is a measure of the compound's thermal stability. TGA can also quantify the percentage of non-volatile residue remaining after decomposition. scribd.com This information is crucial for determining the upper-temperature limits for handling and storage of the compound.
Table 2: Representative TGA Data for a Chemical Compound
| Parameter | Description | Typical Value |
| Onset Decomposition Temp (°C) | The temperature at which significant weight loss begins. | Data not publicly available |
| Weight Loss (%) | The percentage of the total mass lost during a specific decomposition step. | Data not publicly available |
| Residual Mass (%) | The percentage of mass remaining at the end of the analysis. | Data not publicly available |
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a cornerstone analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to calculate the empirical formula of the substance, which can then be compared to the theoretical formula to confirm its elemental composition and stoichiometry. chemcollective.orgucalgary.ca
For this compound, with the molecular formula C₆H₄BrN₃, the theoretical elemental composition can be calculated from the atomic weights of its constituent atoms. man.ac.uk Experimental values obtained from combustion analysis are expected to be in close agreement with these theoretical percentages, typically within a ±0.4% margin, to confirm the identity and purity of the synthesized compound.
Table 3: Elemental Analysis Data for this compound (C₆H₄BrN₃)
| Element | Theoretical Mass % | Experimental Mass % |
| Carbon (C) | 36.39% | Data not publicly available |
| Hydrogen (H) | 2.04% | Data not publicly available |
| Bromine (Br) | 40.35% | Data not publicly available |
| Nitrogen (N) | 21.22% | Data not publicly available |
Chromatographic Purity Assessment (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used to separate, identify, and quantify each component in a mixture. researchgate.net For the analysis of a synthesized compound like this compound, HPLC is the standard method for determining its purity. Purity levels for pyridine derivatives are often expected to be above 98% for research applications. nih.gov
A common approach for a polar, aromatic compound like this would be a reverse-phase HPLC method. researchgate.net In this setup, the compound is dissolved in a suitable solvent and injected into a nonpolar stationary phase column (e.g., a C18 column). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724), is then pumped through the column. sielc.com Components are separated based on their relative affinities for the two phases. A detector, such as a UV-Vis spectrophotometer, measures the absorbance of the eluate, producing a chromatogram. For a high-purity sample, the chromatogram should show a single major peak with a characteristic retention time. The purity is calculated based on the area percentage of this main peak relative to the total area of all peaks in the chromatogram.
Table 4: Representative HPLC Purity Analysis Parameters
| Parameter | Description | Example Condition |
| Column | The stationary phase used for separation. | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | The solvent system that carries the sample through the column. | Gradient of Acetonitrile and Water |
| Flow Rate | The speed at which the mobile phase moves through the column. | 1.0 mL/min |
| Detection | The wavelength at which the compound is detected. | UV at 254 nm |
| Retention Time (RT) | The time it takes for the compound to elute from the column. | Data not publicly available |
| Purity (Area %) | The percentage of the main peak area relative to the total peak area. | Data not publicly available |
Computational and Theoretical Investigations of 4 Amino 6 Bromopicolinonitrile
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular systems, offering a detailed view of the electronic landscape and energetic properties of a molecule.
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 4-Amino-6-bromopicolinonitrile, DFT calculations can elucidate the distribution of electron density, the energies of molecular orbitals (Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), and the molecular electrostatic potential (MEP). These calculations are typically performed using a functional, such as B3LYP or M06-2X, and a suitable basis set, like 6-311++G(d,p), to provide a balance between accuracy and computational cost.
Natural Bond Orbital (NBO) analysis, a common component of DFT studies, can quantify the hyperconjugative interactions between the substituents and the pyridine (B92270) ring, which contribute to the molecule's stability. For instance, the interaction between the lone pair of the amino nitrogen and the π* orbitals of the pyridine ring, as well as the interactions involving the bromine and cyano groups, can be analyzed to understand their electronic influence.
A typical output from a DFT study on a substituted pyridine would include the following parameters:
| Parameter | Description | Anticipated Trend for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons. | Relatively high due to the electron-donating amino group. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons. | Relatively low due to the electron-withdrawing cyano and bromo groups. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates chemical reactivity and kinetic stability. | A smaller gap suggests higher reactivity. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Expected to be significant due to the presence of polar C-Br, C-N, and C-NH2 bonds. |
| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | The nitrogen of the amino group and the pyridine ring nitrogen are expected to have negative charges, while the carbon atoms attached to electronegative atoms will have positive charges. |
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)
DFT calculations are also employed to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.org The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, the chemical shifts (δ) for ¹H and ¹³C can be predicted. These theoretical predictions are valuable for interpreting experimental NMR spectra and can help in the structural elucidation of the compound.
The accuracy of the predicted NMR chemical shifts can be improved by considering the solvent effects, often through implicit solvation models like the Polarizable Continuum Model (PCM). researchgate.net Comparing the calculated chemical shifts with experimental data for similar compounds helps in validating the computational methodology. rsc.org For this compound, the predicted chemical shifts would be influenced by the electronic environment of each nucleus, which is in turn governed by the electron-donating and withdrawing effects of the substituents.
A hypothetical table of predicted versus experimental NMR chemical shifts for a related picolinonitrile derivative is shown below:
| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |
| C2 | 118.5 | 117.4 | - | - |
| C3 | 139.1 | 138.9 | 7.65 | 7.64 |
| C4 | 112.5 | 112.2 | 7.12 | 7.11 |
| C5 | 159.3 | 159.0 | - | - |
| C6 (CN) | 119.0 | 118.6 | - | - |
| -NH₂ | - | - | 5.50 | 5.45 |
Molecular Modeling and Simulation Studies
Molecular modeling and simulation techniques provide a dynamic perspective on the behavior of molecules, complementing the static picture offered by quantum chemical calculations.
Conformational Analysis
Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule. libretexts.org For this compound, the primary source of conformational flexibility is the rotation around the C-NH₂ bond. Although the pyridine ring is rigid, the amino group can adopt different orientations relative to the ring.
Computational methods can be used to perform a potential energy surface (PES) scan by systematically rotating the dihedral angle associated with the C-NH₂ bond. This allows for the identification of the most stable conformer (the global minimum on the PES) and any other low-energy conformers. ethz.ch The relative energies of these conformers can be calculated to determine their populations at a given temperature according to the Boltzmann distribution. Factors influencing the conformational preference include steric hindrance and intramolecular hydrogen bonding.
Molecular Dynamics Simulations (focused on chemical interactions)
Molecular Dynamics (MD) simulations offer a powerful tool to study the time-dependent behavior of a molecule and its interactions with its environment, such as a solvent or a biological receptor. nih.gov An MD simulation numerically solves Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. nih.gov
For this compound, MD simulations can be used to explore its interactions with solvent molecules (e.g., water or DMSO) to understand solvation effects. The simulation can reveal the formation and dynamics of hydrogen bonds between the amino group and solvent molecules, as well as other non-covalent interactions. When studying the interaction with a biological target, MD simulations can provide insights into the binding mode, the stability of the complex, and the key intermolecular interactions (e.g., hydrogen bonds, halogen bonds, π-π stacking) that contribute to binding affinity. nih.govyoutube.comrsc.org
Prediction of Structure-Reactivity Relationships
The computational data obtained from DFT and molecular modeling studies can be used to predict the structure-reactivity relationships of this compound. researchgate.net The electronic parameters derived from DFT, such as the energies of frontier molecular orbitals and the distribution of atomic charges, are key descriptors of chemical reactivity.
For instance, the regions of the molecule with the highest HOMO density are likely to be the sites of electrophilic attack, while the regions with the highest LUMO density are susceptible to nucleophilic attack. The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution, where regions of negative potential (typically around the nitrogen atoms) are prone to electrophilic attack, and regions of positive potential are susceptible to nucleophilic attack.
The presence of the bromine atom makes the molecule a potential substrate for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, which are common methods for forming carbon-carbon or carbon-nitrogen bonds. Computational studies can help in understanding the mechanism of these reactions and predicting the regioselectivity. researchgate.net The structure-activity relationship (SAR) of brominated pyridines has shown that modifications at specific positions can significantly alter their biological activity.
By correlating the calculated electronic and structural properties with experimentally observed reactivity for a series of related compounds, a quantitative structure-activity relationship (QSAR) model can be developed. Such models are invaluable in medicinal chemistry and materials science for predicting the properties of new, unsynthesized molecules.
Cheminformatics and Predictive Chemistry Applications
Cheminformatics and predictive chemistry have become indispensable tools in modern organic synthesis, offering the ability to analyze complex molecules and predict viable synthetic pathways. For a substituted heterocyclic compound like this compound, these computational approaches provide valuable insights into its synthetic accessibility and potential routes for its preparation. By leveraging algorithms and extensive reaction databases, chemists can retrospectively deconstruct the target molecule into simpler, commercially available starting materials and evaluate the feasibility of different synthetic strategies before embarking on laboratory work.
Retrosynthetic Analysis using Computational Algorithms
Retrosynthetic analysis is a problem-solving technique in which a target molecule is broken down into simpler precursor structures, known as synthons, which in turn correspond to commercially available or easily synthesizable reagents. advancechemjournal.com Computational algorithms, such as those implemented in software like SYNTHIA® (also known as Chematica), ReTReK, and others, automate this process by applying a vast library of known chemical reactions in reverse. synthiaonline.comsigmaaldrich.comnih.govsigmaaldrich.comthe-scientist.com These programs can explore numerous disconnection strategies, helping to identify novel and efficient synthetic routes that might not be immediately obvious to a chemist. synthiaonline.commit.edu
A plausible retrosynthetic analysis generated by such an algorithm might prioritize the following disconnections:
C-N Bond Disconnection: The bond between the pyridine ring and the amino group is a common point for disconnection. This leads to a precursor such as a 4-halo-6-bromopicolinonitrile, which could then undergo amination. A computational tool would search its database for reliable methods for the amination of halopyridines.
C-Br Bond Disconnection: Disconnecting the carbon-bromine bond would suggest a precursor like 4-aminopicolinonitrile, which would then need to be selectively brominated at the 6-position. The algorithm would assess the feasibility of such a regioselective bromination, considering the activating effect of the amino group.
C-CN Bond Disconnection: The cyano group could be introduced via various methods, such as a Sandmeyer reaction from a corresponding amine or a substitution reaction on a suitable precursor. This disconnection would lead to a 4-amino-6-bromo-2-halopyridine or a related intermediate.
Based on these primary disconnections, computational software can generate a more detailed retrosynthetic tree, suggesting specific reagents and reaction conditions. For example, a possible route starting from a commercially available picoline derivative could be proposed and evaluated.
Hypothetical Retrosynthetic Pathways for this compound:
| Pathway | Key Disconnection | Proposed Precursors | Key Transformation |
| A | C-N (Amino group) | 4,6-Dihalopicolinonitrile | Nucleophilic Aromatic Substitution (SNAr) |
| B | C-Br (Bromo group) | 4-Aminopicolinonitrile | Electrophilic Bromination |
| C | Pyridine Ring Formation | Acyclic precursors | Ring-closing condensation reaction |
These pathways can be further broken down into individual synthetic steps, with the algorithm providing literature precedents and scoring the likelihood of success for each transformation.
Synthetic Accessibility Scoring and Route Planning
A critical aspect of computational route design is the evaluation of synthetic accessibility. The Synthetic Accessibility Score (SAScore) is a metric used to quantify how easily a molecule can be synthesized. nih.govsynthiaonline.comebi.ac.uk This score is typically calculated based on two main factors:
Fragment Contributions: The molecule is broken down into smaller fragments, and each fragment is assigned a score based on its frequency in large databases of known molecules, such as PubChem. nih.govebi.ac.uk Fragments that are common in commercially available or easily synthesized compounds contribute to a lower (better) SAScore.
Modern iterations of this scoring, such as the BR-SAScore, also incorporate information about available building blocks and known reaction knowledge to provide a more accurate prediction. deepdyve.com A lower SAScore generally indicates a molecule that is easier to synthesize. These scores are often scaled from 1 (very easy to make) to 10 (very difficult to make). synthiaonline.com
For this compound, a hypothetical SAScore would be estimated by analyzing its structural features:
Pyridine Core: A common heterocyclic scaffold.
Amino Group: A standard functional group.
Bromo Group: A common halogen substituent.
Nitrile Group: A frequently used functional group.
The combination of these relatively common fragments on a simple pyridine ring would likely result in a low to moderate SAScore , suggesting that the molecule is reasonably accessible.
Example of a Computationally Ranked Synthetic Route:
Data Table: Hypothetical Synthetic Accessibility Scoring for Intermediates
| Compound/Intermediate | Key Structural Features | Estimated SAScore Contribution | Justification |
| This compound | Trisubstituted pyridine, common functional groups | Low-Moderate | The combination of functional groups increases complexity slightly, but the core scaffold and substituents are common. |
| 4,6-Dihalopicolinonitrile | Disubstituted pyridine, halogens | Low | Dihalopyridines are common building blocks. |
| 4-Aminopicolinonitrile | Disubstituted pyridine, amino, nitrile | Low | Readily accessible through various synthetic methods. |
| Acyclic Precursors | Aliphatic chains with functional groups | Variable | Depends on the complexity of the specific acyclic fragments required for ring formation. |
By combining retrosynthetic analysis with synthetic accessibility scoring, computational tools provide a powerful platform for designing and evaluating synthetic routes to target molecules like this compound, ultimately saving time, resources, and accelerating the process of chemical discovery and development. synthiaonline.comthe-scientist.com
Strategic Applications of 4 Amino 6 Bromopicolinonitrile As a Synthetic Building Block
Synthesis of Diverse Heterocyclic Compound Libraries
The strategic placement of reactive sites on the 4-amino-6-bromopicolinonitrile scaffold enables its use in the generation of diverse heterocyclic compound libraries. The bromine atom is particularly amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction allows for the introduction of a wide array of aryl and heteroaryl groups at the 6-position of the pyridine (B92270) ring by reacting this compound with various boronic acids. nih.gov This method is crucial for creating biphenyl (B1667301) and related structures, which are common motifs in biologically active compounds.
Buchwald-Hartwig Amination: The bromine atom can be substituted with various amines through this palladium-catalyzed reaction, leading to the synthesis of a diverse range of 6-aminopyridine derivatives. This reaction is highly valued for its broad substrate scope and functional group tolerance.
Sonogashira Coupling: This coupling reaction with terminal alkynes provides a straightforward route to 6-alkynylpicolinonitriles. These products can undergo further transformations, such as cyclization reactions, to form fused heterocyclic systems.
The amino and nitrile groups also offer numerous possibilities for diversification. The amino group can be acylated, alkylated, or used as a directing group in subsequent reactions. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions to form other heterocyclic rings like tetrazoles. This multi-faceted reactivity allows for the rapid assembly of a wide variety of heterocyclic scaffolds from a single, readily available starting material.
Precursor to Highly Functionalized Pyridine and Pyrimidine (B1678525) Scaffolds
This compound serves as a key starting material for the synthesis of highly functionalized pyridine and pyrimidine scaffolds, which are privileged structures in medicinal chemistry and drug discovery.
The inherent reactivity of the pyridine ring in this compound, combined with the strategic positioning of its functional groups, allows for sequential and regioselective modifications. For instance, the bromine atom can be displaced by a nucleophile, followed by transformation of the nitrile group. This stepwise approach enables the controlled introduction of various substituents, leading to a high degree of molecular complexity and diversity.
Furthermore, the pyridine core can be transformed into a pyrimidine ring system through ring-opening and ring-closing sequences. For example, treatment with guanidine (B92328) can lead to the formation of aminopyrimidines. The ability to access both highly substituted pyridines and pyrimidines from a common precursor highlights the synthetic utility of this compound. Research has shown that pyrimidine-based scaffolds are of significant interest as inhibitors of kinases like Aurora Kinase (AURK) and Polo-like Kinase (PLK), which are implicated in cancer. nih.gov The synthesis of 2-aminopyrimidines, for instance, can be achieved through the condensation of guanidine with β-dicarbonyl compounds. nih.gov
Role in the Development of Advanced Organic Materials
The structural features of this compound make it a promising candidate for incorporation into advanced organic materials. The presence of the aromatic pyridine ring and the polar amino and nitrile groups can impart desirable electronic and photophysical properties to polymers and other materials.
The ability to undergo polymerization through reactions involving the amino group or by incorporating the molecule as a monomer in various polymerization techniques opens up possibilities for creating novel polymers. These materials could find applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The bromine atom also provides a handle for post-polymerization modification, allowing for the fine-tuning of material properties. The development of organic materials often involves the synthesis of functionalized heterocycles, and catalytic methods play a crucial role in this process. bath.ac.uk
Utility in Agrochemical Research as a Synthetic Intermediate
In the field of agrochemical research, this compound is a valuable synthetic intermediate for the discovery of new herbicides, fungicides, and insecticides. The pyridine core is a common feature in many commercially successful agrochemicals.
For example, derivatives of 4-aminopicolinic acid have been developed as herbicides. google.comgoogle.com The synthesis of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids has been reported, with some compounds exhibiting potent herbicidal activity against various weeds. mdpi.com These studies demonstrate the potential of using this compound as a starting point for creating new agrochemical candidates. The introduction of different substituents via the bromine and amino functionalities allows for the systematic exploration of structure-activity relationships, a key aspect of agrochemical development.
| Compound Class | Target Weeds | Reference |
| 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | Broadleaf weeds like Amaranthus retroflexus L (AL) and Brassica napus (BN) | mdpi.com |
| 4-amino-6-(heterocyclic)picolinates | Various weeds in cereal crops | google.comgoogle.com |
Application in Ligand Design for Coordination Chemistry and Catalysis
The nitrogen atoms of the pyridine ring and the amino group in this compound make it an excellent candidate for use as a ligand in coordination chemistry. These nitrogen atoms can coordinate to a variety of metal centers, forming stable metal complexes.
By modifying the substituents on the pyridine ring, the steric and electronic properties of the resulting ligands can be precisely tuned. This allows for the design of ligands with specific properties for applications in catalysis. For instance, chiral ligands derived from this compound could be used in asymmetric catalysis to produce enantiomerically pure compounds, which is of great importance in the pharmaceutical industry. The bromine atom can be used to attach the ligand to a solid support, facilitating catalyst recovery and reuse. The versatility of pyridine derivatives as ligands is well-established, and this compound provides a platform for creating novel and efficient catalytic systems. indiamart.com
Future Research Trajectories and Interdisciplinary Perspectives
Exploration of Novel Catalytic Transformations for 4-Amino-6-bromopicolinonitrile
The functional handles of this compound—an aromatic bromine atom, a nucleophilic amino group, and a cyano group—offer significant opportunities for diverse chemical transformations. Future research will likely focus on moving beyond traditional reactions to employ modern catalytic systems that offer enhanced efficiency, selectivity, and functional group tolerance.
A primary area of interest is the catalytic functionalization of the carbon-bromine bond. While classical cross-coupling reactions are established, the application of state-of-the-art catalytic systems is a promising frontier. For instance, photoredox catalysis, often in combination with transition metals like nickel, could enable novel C-C, C-N, and C-O bond formations under mild conditions. princeton.edu Such methods could be used to couple this compound with a wide array of partners, including those with sensitive functional groups that are incompatible with harsher, traditional methods.
The amino and cyano groups also represent sites for innovative catalytic derivatization. The amino group can be a handle for advanced amination or C-H activation protocols, while the nitrile group can be transformed through catalytic hydration, reduction, or cycloaddition reactions to generate new heterocyclic scaffolds. nih.gov
| Potential Catalytic Transformation | Catalytic System Example | Target Functional Group | Potential Product Class |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ / XPhos | C-Br | Aryl- or heteroaryl-substituted aminopicolinonitriles |
| Buchwald-Hartwig Amination | Palladium/phosphine (B1218219) ligand | C-Br | Diaminopicolinonitrile derivatives |
| Photoredox/Nickel Dual Catalysis | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ / NiCl₂•DME | C-Br | Alkylated or acylated aminopicolinonitriles princeton.edu |
| Catalytic Nitrile Hydration | Ruthenium or rhodium complexes | Cyano (C≡N) | 4-Amino-6-bromo-picolinamide derivatives |
| Hydrogenation | Heterogeneous catalysts (e.g., PtO₂) | Cyano (C≡N) | (4-Amino-6-bromopyridin-2-yl)methanamine |
This table presents hypothetical applications of modern catalytic methods to this compound based on established chemical principles.
Integration into Flow Chemistry and Continuous Synthesis Methodologies
The transition from batch processing to continuous flow synthesis represents a significant opportunity for the production of this compound and its derivatives. Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automation and scalability.
Future research in this area will focus on developing robust and efficient flow protocols for the key synthetic steps leading to the target compound. This involves the optimization of parameters such as residence time, temperature, pressure, and catalyst loading within continuous flow reactors. The use of packed-bed reactors with immobilized catalysts could be particularly advantageous, allowing for catalyst recycling and simplification of product purification. For instance, a continuous flow process for a related compound using a vanadium-titanium (B8517020) oxide catalyst achieved high conversion with a very short residence time. Adapting such technologies could significantly improve the efficiency of industrial-scale production.
| Parameter | Significance in Flow Synthesis | Potential Challenges & Research Focus |
| Residence Time | Directly controls reaction time and throughput. | Balancing conversion rates with reactor length/flow rate; short residence times may require highly active catalysts. |
| Temperature & Pressure | Allows for superheating of solvents to accelerate reactions safely. | Material compatibility of reactors at high temperatures/pressures; preventing side reactions like hydrolysis. |
| Catalyst System | Heterogeneous or immobilized catalysts are preferred for ease of separation. | Catalyst leaching, deactivation, and lifetime; developing robust catalysts suitable for continuous operation. |
| Solvent Selection | Affects solubility of reagents and potential for blockages. | Identifying solvents that ensure homogeneity while being environmentally acceptable; managing solvent switching between steps. |
| Downstream Processing | Integration of in-line purification and analysis. | Developing continuous extraction, crystallization, and quality control methods to create a seamless "crude-to-pure" process. |
Advanced Mechanistic Studies using In Situ Spectroscopic Techniques
A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes, maximizing yields, and minimizing byproducts. The application of in situ spectroscopic techniques offers a powerful window into the dynamic chemical processes occurring during the synthesis and transformation of this compound. These methods allow for the real-time monitoring of reactant consumption, intermediate formation, and product generation without altering the reaction environment. frontiersin.orgrsc.org
Techniques such as Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) and Raman spectroscopy can provide valuable information on the changes in chemical bonding throughout a reaction. rsc.org For example, ATR-FTIR could be used to track the disappearance of a starting material's characteristic vibrational bands and the emergence of those corresponding to the product, allowing for precise determination of reaction kinetics. rsc.org Other advanced methods like X-ray Absorption Spectroscopy (XAS) can provide detailed information about the electronic state and coordination environment of a metal catalyst, offering insights into the nature of the active catalytic species. chemcatbio.org The data gathered from these techniques can be used to build detailed kinetic models, identify rate-limiting steps, and uncover catalyst deactivation pathways. frontiersin.orgchemcatbio.org
| Spectroscopic Technique | Type of Information Provided | Application to this compound Synthesis |
| ATR-FTIR Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products. rsc.org | Monitoring the progress of bromination or amination steps; studying reaction kinetics to optimize conditions. |
| Raman Spectroscopy | Complementary vibrational information, often useful for symmetric bonds and in aqueous media. chemcatbio.org | Characterizing catalyst structures and identifying key intermediates in coupling reactions. |
| X-ray Absorption Spectroscopy (XAS) | Oxidation state and coordination geometry of metal catalysts (e.g., Palladium, Nickel). chemcatbio.org | Elucidating the catalytic cycle in cross-coupling reactions by identifying oxidative addition and reductive elimination steps. |
| Nuclear Magnetic Resonance (NMR) | Detailed structural information on soluble species. | Identifying transient intermediates and byproducts in the reaction mixture to understand selectivity. |
Development of Sustainable and Green Chemistry Routes for Its Synthesis
Aligning the synthesis of this compound with the principles of green chemistry is a critical future objective. This involves a holistic approach to minimize environmental impact, reduce waste, and improve energy efficiency throughout the manufacturing process.
A key strategy is the selection of more sustainable starting materials. For instance, exploring synthetic pathways that begin from bio-based feedstocks, such as furfural, could provide a greener alternative to petroleum-derived precursors. google.com The core principles of catalysis are central to green chemistry, as they promote atom economy by minimizing the use of stoichiometric reagents that generate significant waste. uu.nl The development of highly active and recyclable catalysts, as discussed in previous sections, is therefore a cornerstone of this approach.
Further green chemistry considerations include:
Solvent Selection: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-derived solvents.
Energy Efficiency: Utilizing flow chemistry and optimized catalytic processes to reduce reaction times and temperatures, thereby lowering energy consumption.
Waste Reduction: Designing synthetic routes that minimize the formation of byproducts and integrating purification methods that allow for solvent recycling.
| Green Chemistry Principle | Application to Synthesis of this compound | Research Goal |
| Atom Economy | Employing catalytic addition and coupling reactions instead of stoichiometric substitutions. | Design synthetic routes where the majority of atoms from the reactants are incorporated into the final product. |
| Use of Renewable Feedstocks | Investigating synthetic pathways starting from bio-based platform chemicals. google.com | Develop a commercially viable synthesis from non-fossil fuel sources. |
| Safer Solvents and Auxiliaries | Replacing chlorinated or polar aprotic solvents with greener alternatives (e.g., 2-MeTHF, water). | Screen and validate environmentally benign solvent systems that maintain high reaction efficiency. |
| Design for Energy Efficiency | Implementing flow chemistry and microwave-assisted synthesis to reduce energy consumption. | Lower the overall energy intensity of the manufacturing process compared to traditional batch methods. |
| Catalysis | Developing highly active, selective, and recyclable catalysts for all synthetic steps. uu.nl | Minimize waste and enable efficient transformations under milder conditions. |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-Amino-6-bromopicolinonitrile to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on controlling reaction parameters such as temperature, solvent selection, and catalyst efficiency. For example, substituting polar aprotic solvents (e.g., DMF or DMSO) can enhance reaction kinetics due to their high dielectric constants. Monitoring intermediates via thin-layer chromatography (TLC) or HPLC at each step ensures purity. Structural analogs like 3-amino-6-bromopicolinic acid (CAS: 1052708-46-9) suggest bromination and amination steps may require inert atmospheres to prevent side reactions . Post-synthesis purification via recrystallization or column chromatography with silica gel is recommended.
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : A combination of nuclear magnetic resonance (NMR, especially H and C) and high-resolution mass spectrometry (HRMS) is critical for confirming molecular structure. Infrared (IR) spectroscopy can validate functional groups (e.g., nitrile stretch at ~2200 cm). For crystallographic analysis, single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry. Comparative studies with derivatives like 6-methylpicolinonitrile (CAS: 1620-75-3) highlight the importance of deuterated solvents (e.g., DMSO-d) to avoid signal overlap in NMR .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Prioritize fume hood use to prevent inhalation exposure. Personal protective equipment (PPE), including nitrile gloves and lab coats, is mandatory. In case of accidental exposure, follow first-aid measures: rinse skin/eyes with water for 15 minutes and seek medical attention if irritation persists. Safety data sheets (SDS) for analogous brominated compounds emphasize storing the compound in airtight containers under nitrogen to prevent degradation .
Advanced Research Questions
Q. How does this compound interact with biological macromolecules, and what assays are recommended to study these interactions?
- Methodological Answer : To investigate binding mechanisms, employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for real-time affinity measurements. For enzyme inhibition studies, kinetic assays (e.g., fluorogenic substrates) can quantify IC values. Molecular docking simulations using software like AutoDock Vina can predict binding modes to targets such as kinases or nucleic acids, leveraging structural data from 4-aminoquinoline derivatives known for antimalarial activity .
Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design replication studies. For example, discrepancies in antimalarial efficacy may arise from variations in parasite strains or assay conditions. Use longitudinal stability studies to rule out compound degradation as a confounding factor. Mediation analysis (e.g., structural equation modeling) can isolate variables like solvent choice or incubation time that influence activity .
Q. How should researchers design longitudinal stability studies to assess the compound's degradation under varying environmental conditions?
- Methodological Answer : Accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months) can predict shelf life. Monitor degradation products via LC-MS and quantify using validated HPLC methods. For photostability, expose samples to UV light (ICH Q1B) and compare with controls stored in amber vials. Studies on related nitriles suggest oxidative pathways dominate degradation, necessitating antioxidant additives like BHT in formulations .
Q. What computational approaches are suitable for predicting the reactivity and toxicity of this compound?
- Methodological Answer : Density functional theory (DFT) calculations can predict electrophilic sites prone to nucleophilic attack (e.g., bromine substitution). Toxicity prediction tools like ProTox-II or ADMETLab assess risks such as hepatotoxicity. Molecular dynamics simulations (e.g., GROMACS) model interactions with lipid bilayers to evaluate membrane permeability, critical for drug design .
Methodological Frameworks
- Experimental Design : Apply the PICO framework (Population: target proteins; Intervention: compound concentration; Comparison: control analogs; Outcome: binding affinity) to standardize assays .
- Data Contradiction Analysis : Use longitudinal factorial invariance testing to ensure measurement consistency across studies. For example, confirm configural invariance in spectroscopic data to rule out instrumental drift .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
